6-Iodo-2H-chromen-2-one 6-Iodo-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15911443
InChI: InChI=1S/C9H5IO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H
SMILES:
Molecular Formula: C9H5IO2
Molecular Weight: 272.04 g/mol

6-Iodo-2H-chromen-2-one

CAS No.:

Cat. No.: VC15911443

Molecular Formula: C9H5IO2

Molecular Weight: 272.04 g/mol

* For research use only. Not for human or veterinary use.

6-Iodo-2H-chromen-2-one -

Specification

Molecular Formula C9H5IO2
Molecular Weight 272.04 g/mol
IUPAC Name 6-iodochromen-2-one
Standard InChI InChI=1S/C9H5IO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H
Standard InChI Key JMTPGBQVDFBWFT-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=O)O2)C=C1I

Introduction

Chemical Identity and Structural Characteristics

6-Iodo-2H-chromen-2-one (IUPAC name: 6-iodochromen-2-one) belongs to the class of halogenated coumarins, with the molecular formula C9H5IO2\text{C}_9\text{H}_5\text{IO}_2 and a molecular weight of 272.04 g/mol . Its structure consists of a benzopyrone backbone substituted with an iodine atom at the 6-position (Figure 1). Key identifiers include:

PropertyValue
SMILES NotationC1=CC2=C(C=CC(=O)O2)C=C1I
InChI KeyJMTPGBQVDFBWFT-UHFFFAOYSA-N
PubChem CID13979179
CAS Registry Number57730-40-2

The iodine atom introduces significant steric bulk and polarizability compared to smaller halogens like fluorine or chlorine, which impacts intermolecular interactions and solubility . X-ray crystallography data, though currently unavailable for this specific compound, suggest that iodinated coumarins adopt planar configurations similar to unsubstituted coumarins, with slight distortions due to halogen size .

Synthesis and Structural Modification

Direct Iodination Strategies

The synthesis of 6-iodo-2H-chromen-2-one typically involves electrophilic aromatic iodination of a coumarin precursor. A common approach utilizes 6-amino-2H-chromen-2-one as a starting material, which undergoes diazotization followed by iodination via the Sandmeyer reaction . For example:

  • Diazotization: Treatment of 6-amino-coumarin with NaNO2\text{NaNO}_2 and H2SO4\text{H}_2\text{SO}_4 at 0–5°C generates a diazonium salt intermediate.

  • Iodination: Subsequent reaction with potassium iodide (KI) replaces the diazo group with iodine, yielding the 6-iodo derivative .

This method parallels the synthesis of 6-azido and 6-nitro coumarins reported in recent studies . Alternative routes involve halogen exchange reactions or transition-metal-catalyzed C–H iodination, though these remain less explored for coumarin systems .

Challenges in Purification

Crude 6-iodo-2H-chromen-2-one often requires purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures . Yields range from 60–75%, with impurities primarily arising from di-iodinated byproducts or residual starting materials .

Physicochemical Properties

Thermal Stability and Solubility

Limited experimental data exist for 6-iodo-2H-chromen-2-one, but comparisons with analogous compounds provide insights:

Property6-Iodo-2H-chromen-2-one6-Fluoro Analog 6-Chloro Analog
Melting Point (°C)210–212 (predicted)164.7158–160
LogP (Octanol-Water)2.8 (calculated)1.22.1
Aqueous Solubility (mg/mL)0.15 (estimated)0.980.45

The iodine atom’s polarizability enhances lipophilicity, making this compound more soluble in organic solvents like dichloromethane and dimethylformamide than in water .

Spectroscopic Characterization

  • UV-Vis: Exhibits absorption maxima at 280 nm (ε=1.2×104M1cm1\varepsilon = 1.2 \times 10^4 \, \text{M}^{-1}\text{cm}^{-1}) and 320 nm (ε=8.5×103M1cm1\varepsilon = 8.5 \times 10^3 \, \text{M}^{-1}\text{cm}^{-1}) due to π→π* transitions in the coumarin core .

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6) signals include δ 8.32 (d, J = 2.5 Hz, H-5), 7.62 (d, J = 8.9 Hz, H-7), and 6.63 (d, J = 9.6 Hz, H-3) .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-withdrawing iodine atom deactivates the coumarin ring, directing further electrophilic substitutions to the 8-position. Nitration experiments with mixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) yield 6-iodo-8-nitro-2H-chromen-2-one as the major product .

Cross-Coupling Reactions

The C–I bond undergoes palladium-catalyzed cross-coupling, enabling access to biaryl derivatives:

6-Iodo-coumarin+Ar-B(OH)2Pd(PPh3)4,Na2CO36-Aryl-coumarin+Byproducts\text{6-Iodo-coumarin} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{6-Aryl-coumarin} + \text{Byproducts}

Such reactions are pivotal for synthesizing libraries of coumarin-based bioactive molecules .

Applications in Medicinal Chemistry

Radiopharmaceutical Development

The 123I^{123}\text{I} or 131I^{131}\text{I} isotopes of this compound hold promise as imaging agents for thyroid disorders or cancer theranostics, leveraging iodine’s favorable nuclear properties .

ParameterSpecification
Hazard StatementsH315 (Causes skin irritation)
H319 (Causes serious eye irritation)
Precautionary MeasuresP264 (Wash skin thoroughly after handling)
P305+P351+P338 (Eye exposure protocol)
Storage Conditions2–8°C, inert atmosphere

Direct contact requires nitrile gloves and safety goggles. Spills should be contained using vermiculite and disposed of as halogenated waste .

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